Product packaging for Biphenyl-4-yl(cyclohexyl)acetic acid(Cat. No.:CAS No. 5449-52-5)

Biphenyl-4-yl(cyclohexyl)acetic acid

Cat. No.: B14019897
CAS No.: 5449-52-5
M. Wt: 294.4 g/mol
InChI Key: VXLJAYJMIPRPOR-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(cyclohexyl)acetic acid is a high-purity synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of biphenyl-acetic acid derivatives, which are recognized for their potential as pharmacophores in drug discovery . The compound's structure combines a biphenyl system, a common motif in bioactive molecules , with a cyclohexyl-acetic acid group, making it a valuable scaffold for the development of novel therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules. Its structural features are analogous to those found in compounds investigated for various biological activities, including anti-inflammatory and analgesic applications . Furthermore, substituted biphenyl structures are frequently explored as potent inhibitors of enzymes like protein tyrosine phosphatase 1B, a target for type 2 diabetes, indicating its potential relevance in metabolic disorder research . The cyclohexyl moiety may be incorporated to influence the compound's stereochemistry and physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O2 B14019897 Biphenyl-4-yl(cyclohexyl)acetic acid CAS No. 5449-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5449-52-5

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2-cyclohexyl-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C20H22O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,19H,2,5-6,9-10H2,(H,21,22)

InChI Key

VXLJAYJMIPRPOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Strategic Synthetic Methodologies for Biphenyl 4 Yl Cyclohexyl Acetic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Biphenyl (B1667301), Cyclohexyl, and Acetic Acid Moieties

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps to identify potential synthetic pathways by recognizing key bonds that can be disconnected.

For Biphenyl-4-yl(cyclohexyl)acetic acid, the analysis identifies three primary moieties: biphenyl, cyclohexyl, and acetic acid. The key disconnections are:

Cα-Cyclohexyl Bond: Disconnecting the bond between the chiral alpha-carbon and the cyclohexyl ring suggests an alkylation reaction. This would involve an enolate derived from a biphenylacetic acid derivative and a cyclohexyl halide as the electrophile.

Cα-Biphenyl Bond: Alternatively, disconnecting the bond between the alpha-carbon and the biphenyl group points towards a cross-coupling strategy or the addition of an organometallic biphenyl reagent to a cyclohexyl-containing acetic acid synthon.

Biphenyl C-C Bond: The bond connecting the two phenyl rings within the biphenyl moiety is a prime candidate for disconnection. This logically leads to a Suzuki-Miyaura cross-coupling reaction between a substituted phenylboronic acid and a functionalized bromobenzene (B47551) derivative, a common and efficient method for biphenyl synthesis. ajgreenchem.comresearchgate.net

Carboxylic Acid Group: The acetic acid moiety can be viewed as resulting from the hydrolysis of a nitrile or an ester precursor. Disconnecting at the Cα-COOH bond suggests synthons like a nucleophilic "-COOH" group, for which a cyanide anion can be a synthetic equivalent. wikipedia.org

This analysis suggests that a practical forward synthesis could begin with the construction of a biphenylacetic acid scaffold, followed by the introduction of the cyclohexyl group at the alpha-position.

Enantioselective and Diastereoselective Synthesis Approaches to this compound

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In pharmaceutical contexts, it is often crucial to synthesize a single enantiomer, as each may have different biological activities. tcichemicals.com This requires the use of enantioselective or diastereoselective methods.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to the acetic acid precursor. Evans oxazolidinone auxiliaries are widely used for this purpose. wikipedia.org The synthesis would proceed as follows:

Acylation of a chiral oxazolidinone (e.g., derived from an amino alcohol) with 4-biphenylacetyl chloride to form a chiral imide. wikipedia.org

Diastereoselective alkylation of the enolate of this imide with a cyclohexyl halide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereochemistry at the alpha-carbon.

Removal of the chiral auxiliary via hydrolysis to yield the enantiomerically enriched this compound. wikipedia.org

Strategy Auxiliary Example Key Reaction Advantage
Chiral AuxiliaryEvans OxazolidinoneDiastereoselective Enolate AlkylationHigh diastereoselectivity, reliable, auxiliary is recoverable.
Asymmetric CatalysisChiral Rhodium or Palladium ComplexAsymmetric Conjugate AdditionHigh enantioselectivity, catalytic amount of chiral material needed.
Chiral PoolPhenylglycineDerivatizationUtilizes naturally available chirality.

Asymmetric catalysis employs a chiral catalyst to generate a chiral product from a prochiral substrate. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. nih.gov

A potential strategy involves the asymmetric conjugate addition of a biphenyl organometallic reagent to a cyclohexyl-α,β-unsaturated ester, catalyzed by a chiral metal complex (e.g., rhodium or copper). Alternatively, an asymmetric rhodium-catalyzed addition of an arylzinc reagent to an achiral precursor could establish the stereocenter with high enantioselectivity. nih.gov The development of new axially chiral biphenyl ligands continues to expand the toolkit for such transformations. chemrxiv.org

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or terpenes as starting materials. tcichemicals.com For the target molecule, a starting material such as (R)- or (S)-phenylglycine could potentially be used. The synthesis would involve modifying the existing chiral center through a series of reactions, such as replacing the amino group with a cyclohexyl moiety and derivatizing the phenyl group to a biphenyl group. While potentially complex, this method leverages pre-existing chirality to build the final product.

Total Synthesis Routes: Step-by-Step Elucidation and Yield Optimization

A plausible total synthesis route can be constructed based on the retrosynthetic analysis, combining established reactions for which conditions and yields can be optimized. A convergent synthesis is often most efficient. nih.gov One such route focuses on first building the biphenylacetic acid core and then introducing the cyclohexyl group.

Proposed Synthetic Route:

Step 1: Suzuki-Miyaura Coupling. 4-Bromophenylacetic acid is coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form (4-Biphenylyl)acetic acid. This reaction is a cornerstone for biphenyl synthesis and can be performed in good yields. ajgreenchem.com

Step 2: Esterification. The resulting carboxylic acid is converted to its methyl or ethyl ester to protect the acidic proton and facilitate the subsequent enolate formation. This is typically achieved using methanol (B129727) or ethanol (B145695) under acidic conditions.

Step 3: α-Alkylation. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding enolate. This enolate is then reacted with a cyclohexyl electrophile, such as cyclohexyl bromide, to form the carbon-carbon bond at the alpha position. This step is critical for introducing the cyclohexyl moiety.

Step 4: Hydrolysis. The final step is the saponification of the ester group using a base like sodium hydroxide, followed by acidic workup, to yield the final product, this compound.

Optimization of this route would involve screening different palladium catalysts and ligands for the Suzuki coupling, testing various bases and reaction temperatures for the alkylation to maximize the yield and minimize side products, and ensuring complete hydrolysis without racemization. nih.gov

Step Reaction Key Reagents Typical Yield
1Suzuki-Miyaura Coupling4-Bromophenylacetic acid, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃75-95%
2Esterification(4-Biphenylyl)acetic acid, CH₃OH, H₂SO₄ (cat.)>90%
3α-AlkylationMethyl (4-biphenylyl)acetate, LDA, Cyclohexyl bromide50-70%
4HydrolysisNaOH, H₂O then HCl>95%

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Key green chemistry considerations include:

Catalysis: Utilizing catalytic reagents, such as in the Suzuki-Miyaura coupling, is inherently greener than using stoichiometric reagents because they are used in small amounts and can be recycled. beilstein-journals.org Recent advances include the development of water-soluble, fullerene-supported palladium nanocatalysts for Suzuki couplings, allowing the reaction to proceed at room temperature in water. researchgate.net

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solventless conditions, significantly reduces environmental impact. wjpmr.comflinders.edu.au For instance, the Suzuki-Miyaura reaction can be performed in aqueous media. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions under milder conditions. researchgate.net Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. rsc.org

By incorporating these principles, for example, through a water-based, palladium-nanocatalyzed Suzuki coupling followed by a high-efficiency alkylation, the synthesis of this compound can be made significantly more sustainable.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Stereochemical Purity

One prominent strategy involves the Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework. This palladium-catalyzed reaction is renowned for its high efficiency and functional group tolerance. A plausible route would commence with a halo-substituted phenylacetic acid derivative and a phenylboronic acid, or vice versa. The scalability of Suzuki-Miyaura couplings has been well-demonstrated in industrial applications, often with high yields. rsc.orgresearchgate.netajgreenchem.com However, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production. Achieving high stereochemical purity would depend on the chirality of the starting materials or the use of asymmetric catalytic systems.

A second approach could utilize a Grignard reaction . This could involve the reaction of a Grignard reagent derived from a halobiphenyl with a suitable electrophile to introduce the acetic acid side chain, followed by the addition of the cyclohexyl group. Grignard reactions are a classic and cost-effective method for C-C bond formation. However, they are sensitive to moisture and protic functional groups, which can reduce yields and necessitate careful control of reaction conditions. rsc.orglibretexts.org The formation of side products, such as biphenyl from the coupling of the Grignard reagent, can also complicate purification. libretexts.org

A third potential pathway involves the catalytic hydrogenation of a precursor. For instance, Biphenyl-4-yl-acetic acid could be hydrogenated to introduce the cyclohexyl ring. This method can be highly efficient and clean, often with minimal byproducts. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to achieve selective hydrogenation of one aromatic ring without affecting the other or the carboxylic acid group.

A more direct, albeit potentially challenging, route could start from Biphenyl-4-yl-(1-hydroxy-cyclohexyl)-acetic acid. The synthesis of this precursor has been documented. Subsequent dehydroxylation would yield the target molecule. This step would require a selective reduction method that does not affect other functional groups.

To provide a clearer comparison, the following interactive data table summarizes the potential synthetic routes with estimated parameters based on related literature.

Synthetic Route Key Reaction Potential Precursors Reported/Estimated Yield Scalability Stereochemical Control Key Advantages Key Disadvantages
Route 1 Suzuki-Miyaura Coupling4-Bromophenylacetic acid, Phenylboronic acid>90% (for coupling step) researchgate.netGoodDependent on chiral starting materials or catalystsHigh yields, good functional group toleranceCatalyst cost, potential for metal contamination
Route 2 Grignard Reaction4-Bromobiphenyl, Diethyl oxalateVariable, often moderateModerateDifficult to control without chiral auxiliariesLow-cost reagentsSensitivity to reaction conditions, side product formation rsc.orglibretexts.org
Route 3 Catalytic HydrogenationBiphenyl-4-yl-acetic acidHighExcellentCan be stereoselective with appropriate catalystsClean reaction, high atom economyRequires high pressure equipment, catalyst selectivity can be an issue
Route 4 DehydroxylationBiphenyl-4-yl-(1-hydroxy-cyclohexyl)-acetic acidDependent on reduction methodModerateDependent on the stereochemistry of the precursorUtilizes a known precursorRequires a selective and efficient dehydroxylation step

Detailed Research Findings:

Research into the synthesis of biphenyl carboxylic acids has frequently highlighted the robustness of the Suzuki-Miyaura coupling. Studies have demonstrated its applicability to a wide range of substrates, including those with acidic functional groups, often achieving excellent yields under relatively mild conditions. researchgate.netajgreenchem.com The development of highly active palladium catalysts has also improved the economic feasibility of this method on an industrial scale. rsc.org

Investigations into Grignard reactions for the synthesis of related compounds have shown that while it is a powerful tool, careful optimization is required to maximize yields and minimize the formation of byproducts like Wurtz-coupling products. rsc.orgresearchgate.net The choice of solvent and reaction temperature can significantly impact the outcome. researchgate.net

Catalytic hydrogenation of aromatic rings is a well-established industrial process. The challenge in this specific synthesis lies in the selective hydrogenation of one phenyl ring in the biphenyl system without affecting the other or the carboxylic acid functionality. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and careful control of hydrogen pressure and temperature are paramount to achieving the desired selectivity and stereochemical outcome.

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, the assembly of the molecule through a multi-step sequence involving the aforementioned key reactions is a feasible and logical approach. The optimal route would likely depend on the specific requirements of the synthesis, such as the desired stereoisomer and the scale of production. For instance, for high stereochemical purity, a route involving an asymmetric catalytic step or the use of a chiral precursor would be favored. For large-scale industrial production, a high-yield, cost-effective route such as a well-optimized catalytic hydrogenation or Suzuki-Miyaura coupling would be more attractive.

Advanced Structural and Stereochemical Characterization of Biphenyl 4 Yl Cyclohexyl Acetic Acid

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the absolute configuration of chiral molecules and providing a precise map of atomic positions in the solid state. researchgate.netnih.gov For Biphenyl-4-yl(cyclohexyl)acetic acid, this technique would not only establish the (R) or (S) configuration at the chiral center but also detail the molecule's preferred conformation within the crystal lattice.

A critical aspect of the analysis for a chiral crystal is the calculation of the Flack parameter, which provides confidence in the assignment of the absolute structure. researchgate.netox.ac.uk A value close to zero from a refinement using anomalous dispersion data confirms the correct enantiomer has been modeled. nih.gov

In the solid state, the conformation is heavily influenced by crystal packing forces. For molecules containing a biphenyl (B1667301) group, the dihedral angle between the two phenyl rings is a key conformational feature. While planar conformations are often expected in the ground state, crystal packing can induce a twisted arrangement. nih.gov Studies on structurally related biphenyl compounds, such as 2-(Biphenyl-4-yloxy)acetic acid, have shown significant twisting, with observed dihedral angles around 47.5°. nih.govresearchgate.net It is also anticipated that the carboxylic acid groups would form hydrogen-bonded dimers, a common supramolecular motif in the crystal structure of carboxylic acids. nih.govresearchgate.net

Representative Crystallographic Data Table

Parameter Expected Value Significance
Crystal System Monoclinic Describes the symmetry of the unit cell
Space Group P2₁ (chiral) Indicates a chiral crystal system
Flack Parameter ~0.0(1) Confirms the absolute configuration
Biphenyl Dihedral Angle 35-50° Quantifies the twist between phenyl rings

Solution-State Conformation and Dynamic Behavior via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY)

While X-ray crystallography provides a static solid-state picture, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for probing the conformation and dynamic behavior of molecules in solution. researchgate.netresearchgate.net These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the reconstruction of the molecule's time-averaged solution-state conformation.

For this compound, key insights would be gained by observing NOE cross-peaks between specific protons. For instance, correlations between the methine proton on the chiral carbon (the one bearing the cyclohexyl and biphenyl groups) and protons on both the cyclohexyl and biphenyl rings would define their relative orientations. Furthermore, the dynamic behavior, such as the rate of rotation around the C-C single bond connecting the two phenyl rings, can be inferred from the pattern and intensity of NOE signals. researchgate.net The conformational flexibility of the cyclohexyl ring, which can exist in chair, boat, or twist-boat conformations, could also be investigated through these methods.

Table of Expected NOESY/ROESY Correlations

Proton 1 Proton 2 Deduced Proximity
α-proton (on chiral carbon) Ortho-protons of adjacent phenyl ring Defines orientation of biphenyl group
α-proton (on chiral carbon) Axial/Equatorial protons on cyclohexyl C2/C6 Defines orientation of cyclohexyl group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. ornl.gov These two methods are complementary; FT-IR is particularly sensitive to polar functional groups like carbonyls and hydroxyls, while Raman spectroscopy is more sensitive to non-polar moieties like aromatic rings and C-C backbones. kurouskilab.com

The vibrational spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group would give rise to a strong, broad O-H stretching band in the FT-IR spectrum (typically 2500-3300 cm⁻¹) and a very strong C=O stretching band (~1700 cm⁻¹). The broadness of the O-H band is indicative of strong hydrogen bonding, likely due to the formation of dimers in the solid state or in concentrated solutions. nih.govnih.gov Aromatic C-H and C=C stretching vibrations from the biphenyl unit, as well as aliphatic C-H stretching from the cyclohexyl ring, would also be prominent. nih.govresearchgate.net

Table of Characteristic Vibrational Frequencies

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H stretch 3300-2500 (broad) Weak Carboxylic Acid
C-H stretch (aromatic) 3100-3000 Strong Biphenyl
C-H stretch (aliphatic) 3000-2850 Strong Cyclohexyl
C=O stretch ~1700 (strong) Medium Carboxylic Acid
C=C stretch (aromatic) 1600-1450 Strong Biphenyl

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional and electronic structure.

For this compound, the biphenyl moiety acts as a key chromophore. The electronic transitions of the biphenyl system are perturbed by the presence of the chiral center, giving rise to a characteristic CD spectrum. A non-empirical method has been developed for assigning the absolute configuration of chiral acids by converting them into biphenyl amides, where a central-to-axial chirality transfer induces a preferred twist in the biphenyl moiety. nih.gov This twist directly correlates with the sign of the Cotton effect in the CD spectrum, allowing for a reliable assignment of the absolute configuration. nih.gov The sign and magnitude of the observed Cotton effects can be compared with theoretical calculations to further solidify the stereochemical assignment.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is a cornerstone of molecular characterization. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. researchgate.net Beyond simple identification, the fragmentation pattern generated in an MS/MS experiment offers a detailed fingerprint of the molecule's structure.

For this compound, analysis via a technique like electrospray ionization (ESI) would likely produce the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Collision-induced dissociation of this parent ion would lead to a series of characteristic fragment ions. Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂). miamioh.edu Other expected fragments would arise from the cleavage of the bond between the chiral carbon and the biphenyl or cyclohexyl groups, leading to stable ions corresponding to these structural units.

Table of Plausible High-Resolution Mass Fragments ([M-H]⁻ Ion)

m/z (calculated) Formula of Fragment Origin of Fragment
295.1698 C₂₀H₂₃O₂ [M-H]⁻
251.1799 C₁₈H₂₃ [M-H - CO₂]⁻
167.0861 C₁₂H₁₁ [Biphenyl-CH]⁻ fragment

Reactivity Profiles and Derivatization Strategies of Biphenyl 4 Yl Cyclohexyl Acetic Acid

Carboxylic Acid Functional Group Transformations: Esterification, Amidation, Reduction, and Decarboxylation

The carboxylic acid group is a primary site for chemical modification. Standard transformations of this functional group provide access to a variety of derivatives with altered physicochemical properties.

Esterification: The conversion of Biphenyl-4-yl(cyclohexyl)acetic acid to its corresponding esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com The use of solid acid catalysts is also a viable, more environmentally friendly alternative to liquid acids. researchgate.net For instance, the esterification of cyclohexanol (B46403) with acetic acid has been successfully catalyzed by various solid acids. researchgate.net

Amidation: Amides of this compound can be synthesized by direct reaction with an amine. This transformation is often facilitated by a coupling agent or through the activation of the carboxylic acid, for example, by converting it to an acid chloride. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids, offering a milder alternative to more traditional methods. orgsyn.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(biphenyl-4-yl)-2-cyclohexylethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced in situ to the alcohol. libretexts.org

Decarboxylation: While challenging, decarboxylation of carboxylic acids can be achieved under specific conditions, often involving radical intermediates. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These methods often involve the conversion of the carboxylic acid to a redox-active ester prior to decarboxylation. nih.govnih.gov

TransformationReagents and ConditionsProduct
Esterification Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH)Biphenyl-4-yl(cyclohexyl)acetate ester
Amidation Amine, Coupling Agent (e.g., DCC, EDC) or Boric Acid CatalystBiphenyl-4-yl(cyclohexyl)acetamide derivative
Reduction 1. LiAlH₄, 2. H₂O2-(Biphenyl-4-yl)-2-cyclohexylethanol
Decarboxylation Photoredox catalysis with a suitable catalyst and light source4-Cyclohexylmethyl-1,1'-biphenyl

Chemical Modifications of the Biphenyl (B1667301) Moiety: Electrophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Friedel-Crafts)

The biphenyl system is susceptible to electrophilic aromatic substitution and can participate in various cross-coupling reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The electron-rich nature of the biphenyl rings makes them amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. For the biphenyl-4-yl group, substitution is generally expected to occur at the ortho or para positions of the unsubstituted phenyl ring.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. ajgreenchem.com A halogenated derivative of this compound (e.g., a bromo or iodo-substituted analog) can be coupled with a boronic acid in the presence of a palladium catalyst to introduce a wide range of substituents onto the biphenyl core. ajgreenchem.com This strategy has been widely used in the synthesis of substituted biphenyl-4-carboxylic acids. ajgreenchem.com

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be employed to introduce acyl or alkyl groups onto the biphenyl moiety. rsc.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). rsc.org For example, the acylation of biphenyl with an acid anhydride (B1165640) in the presence of AlCl₃ can yield various ketone derivatives. rsc.org

ReactionReagents and ConditionsModification
Nitration HNO₃, H₂SO₄Introduction of -NO₂ group
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Introduction of -Br or -Cl group
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseArylation of the biphenyl moiety
Friedel-Crafts Acylation Acyl chloride or anhydride, AlCl₃Introduction of an acyl group

Transformations Involving the Cyclohexyl Ring: Oxidation, Hydrogenation, and Stereoselective Functionalization

The cyclohexyl ring offers further opportunities for structural modification, although these transformations can be more challenging than those on the aromatic or carboxylic acid moieties.

Oxidation: Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone (B45756) or cyclohexanol derivatives. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, the oxidation of a related compound, 4,4'-dicyclohexylbiphenyl, has been utilized in the synthesis of biphenyl-4,4'-dicarboxylic acid. google.com

Hydrogenation: While the biphenyl moiety is already aromatic, the cyclohexyl ring is saturated. However, under forcing conditions, hydrogenation of the biphenyl rings could potentially occur, leading to a bicyclohexyl (B1666981) derivative. For example, biphenyl-4-carboxylic acid has been hydrogenated to bicyclohexyl-4-carboxylic acid using a platinum oxide catalyst. prepchem.com

Stereoselective Functionalization: The stereochemistry of the cyclohexyl ring can be important for biological activity. Stereoselective reactions can be employed to introduce substituents at specific positions with defined stereochemistry. For example, the preparation of trans-4-amino-cyclohexyl acetate (B1210297) derivatives has been achieved through methods that control the stereochemical outcome. google.com

Stereospecific and Stereoselective Reactions of this compound

This compound is a chiral molecule, and its stereochemistry can significantly influence its properties. Stereospecific and stereoselective reactions are therefore crucial for the synthesis of enantiomerically pure derivatives. The development of stereoselective synthetic routes allows for the investigation of the differential effects of each enantiomer.

Synthesis of Structurally Diverse Derivatives and Analogs for Chemical Exploration

The combination of the aforementioned reactivity profiles allows for the synthesis of a vast library of structurally diverse derivatives and analogs of this compound. By systematically modifying the carboxylic acid, biphenyl, and cyclohexyl moieties, chemists can explore the structure-activity relationships of this compound class. For example, the synthesis of various 4'-substituted biphenyl-4-carboxylic acids has been reported, demonstrating the versatility of these synthetic strategies. researchgate.net The creation of such analogs is essential for optimizing properties in various chemical and biological applications.

Computational and Theoretical Investigations of Biphenyl 4 Yl Cyclohexyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Electronic Structure and Molecular Orbitals: The electronic structure is primarily defined by the arrangement of molecular orbitals (MOs). Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. eurjchem.com For Biphenyl-4-yl(cyclohexyl)acetic acid, the π-conjugated biphenyl (B1667301) system is expected to be the primary location of both the HOMO and LUMO. researchgate.net The HOMO would represent the region most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons.

Electrostatic Potential Maps (ESP): An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is created by calculating the electrostatic potential energy at various points on the molecule's electron density surface. libretexts.org These maps use a color spectrum to indicate charge, where red signifies regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). youtube.comwuxiapptec.com

For this compound, an ESP map would reveal:

Red Regions: The most electron-rich areas, corresponding to the highest negative potential, would be located on the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack or hydrogen bond acceptance. wuxiapptec.com

Blue Regions: The most electron-deficient area, with the highest positive potential, would be the acidic hydrogen of the carboxyl group, confirming its role as a proton donor. wuxiapptec.comresearchgate.net

Green/Yellow Regions: The biphenyl and cyclohexyl hydrocarbon portions would show a relatively neutral potential, indicating their nonpolar character.

ESP maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity. libretexts.orgwalisongo.ac.id

FeaturePredicted CharacteristicSignificance
HOMO Location Primarily on the π-system of the biphenyl groupSite of electron donation (nucleophilicity)
LUMO Location Primarily on the π-system of the biphenyl groupSite of electron acceptance (electrophilicity)
HOMO-LUMO Gap ModerateIndicates chemical stability
ESP Negative Pole Oxygen atoms of the carboxylic acidSite for electrophilic attack and H-bonding
ESP Positive Pole Hydrogen atom of the carboxylic acidSite of deprotonation (acidity)

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The flexibility of this compound arises from rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

A typical computational approach involves a two-step process:

Molecular Mechanics (MM): Initially, a broad search of the potential energy surface is performed using molecular mechanics force fields (e.g., MMFF94). researchgate.net MM methods are computationally inexpensive and are well-suited for exploring the vast conformational space of flexible molecules by systematically rotating dihedral angles. This initial scan identifies a set of low-energy candidate structures. researchgate.net

Density Functional Theory (DFT): The low-energy conformers identified by MM are then subjected to geometry optimization using more accurate but computationally intensive DFT methods (e.g., B3LYP/6-31G*). eurjchem.comresearchgate.net These calculations provide more reliable relative energies and precise geometric parameters for each stable conformer. The results allow for the determination of the global minimum energy conformation and the Boltzmann distribution of conformers at a given temperature.

Key rotational degrees of freedom for this compound include the torsion angle between the two phenyl rings and the orientation of the cyclohexyl and acetic acid groups relative to the biphenyl core.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data can confirm the proposed structure of a molecule or help in the assignment of complex spectra. nih.gov Significant deviations between predicted and experimental shifts can indicate an incorrect structural assignment. nih.gov

Atom TypeHypothetical Predicted ¹³C Shift (ppm)Expected Experimental Range (ppm)
Carboxylic Carbon (C=O)175.8170-180
Biphenyl Carbons (Aromatic)127.1 - 141.3125-145
Cyclohexyl Carbons (Aliphatic)26.5 - 44.225-45
Methine Carbon (-CH-)45.140-50

Vibrational Frequencies: DFT calculations can also predict the harmonic vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. chem-soc.si This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrations would include the C=O stretching of the acid, C-H stretching of the aromatic and aliphatic groups, and various bending and rocking modes of the biphenyl and cyclohexyl rings. researchgate.netrasayanjournal.co.in

Vibrational ModeHypothetical Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H Stretch (Carboxylic Acid)3100 (broad)2800-3300
C-H Stretch (Aromatic)30503000-3100
C-H Stretch (Aliphatic)29202850-2960
C=O Stretch (Carboxylic Acid)17151700-1725
C=C Stretch (Aromatic Ring)1605, 14801450-1610

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule over time in a realistic solvent environment. rsc.org

In an MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the position and velocity of every atom over time, typically on the order of nanoseconds to microseconds.

These simulations can reveal:

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in solution.

Solvent Organization: How solvent molecules arrange themselves around the solute. For this compound, water molecules would be expected to form specific hydrogen-bonding networks around the polar carboxylic acid head, while exhibiting different structuring around the nonpolar biphenyl and cyclohexyl tails. mdpi.com

Transport Properties: MD can be used to estimate properties like the diffusion coefficient of the molecule in a particular solvent.

MD simulations are crucial for understanding how the solvent environment influences the structure and behavior of a molecule, which is essential for predicting its properties in a real-world setting. mdpi.commdpi.com

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves identifying all stable intermediates and, most importantly, the transition states (TS) that represent the energy barriers of the reaction.

For a transformation involving this compound, such as an electrophilic aromatic substitution on the biphenyl ring, the computational workflow would be as follows:

Propose a Mechanism: A chemically plausible reaction mechanism is proposed.

Locate Stationary Points: DFT calculations are used to find the minimum energy structures of the reactants, products, and any reaction intermediates.

Find the Transition State: Specialized algorithms are used to locate the transition state structure connecting the reactant/intermediate to the product/intermediate. A TS is a first-order saddle point on the potential energy surface.

Verify the Transition State: A true transition state is confirmed by performing a vibrational frequency calculation. The TS must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Calculate Activation Energy: The activation energy (ΔE‡) for the reaction step is calculated as the difference in energy between the transition state and the reactants.

This analysis provides a detailed, step-by-step picture of the reaction mechanism and allows for the calculation of reaction rates, providing deep insight into the molecule's chemical reactivity.

Exploration of Chemical Interactions and Supramolecular Assembly of Biphenyl 4 Yl Cyclohexyl Acetic Acid

Self-Assembly Mechanisms and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures and Solution

The self-assembly of biphenyl-4-yl(cyclohexyl)acetic acid is primarily driven by the formation of strong and directional hydrogen bonds, a common feature for carboxylic acids. In the solid state, it is highly probable that the carboxylic acid groups form centrosymmetric dimers through O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov This dimerization is a well-documented phenomenon in the crystal structures of similar carboxylic acids. nih.govscispace.com

In solution, the extent of self-assembly depends on the nature of the solvent. In non-polar solvents, the hydrogen-bonded dimers are likely to persist. However, in polar or protic solvents, competition from solvent molecules can disrupt these interactions, leading to a higher population of monomeric species. The non-covalent interactions are not limited to hydrogen bonds and π-π stacking; weaker C-H···π and van der Waals forces also contribute to the stability of the assembled structures. nih.govnih.gov

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Biphenyl (B1667301) Carboxylic Acid Derivatives

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Strong, directional interaction between the carboxylic acid protons and oxygen atoms of neighboring molecules.Primary driving force for dimerization and the formation of extended chains.
π-π Stacking Attractive, non-covalent interaction between the aromatic rings of the biphenyl moieties.Stabilizes the crystal packing and influences the orientation of molecules within the lattice.
C-H···π Interactions Weaker interactions between C-H bonds and the π-electron clouds of the aromatic rings.Contribute to the overall stability and directionality of the supramolecular structure.
Van der Waals Forces Non-specific attractive or repulsive forces between atoms and molecules.Influence the close packing of molecules in the crystal structure.

Complexation with Metal Ions and Coordination Chemistry

The carboxylic acid group of this compound can act as a ligand for metal ions, leading to the formation of coordination complexes. The carboxylate group can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. nih.gov The specific coordination mode depends on several factors, such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other coordinating ligands. rsc.orgekb.eg

The coordination of metal ions can lead to the formation of diverse supramolecular architectures, ranging from discrete multinuclear complexes to one-, two-, or three-dimensional coordination polymers. rsc.org The biphenyl and cyclohexyl groups can influence the steric and electronic properties of the resulting metal complexes, affecting their solubility, stability, and potential applications in areas such as catalysis and materials science. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of other carboxylic acid-containing ligands provides a strong indication of its potential to form stable metal complexes. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

The biphenyl moiety of this compound provides a platform for host-guest interactions, particularly with guest molecules that are electron-deficient or capable of engaging in π-π stacking. nih.govnih.gov The recognition of guest molecules is a fundamental aspect of supramolecular chemistry and is driven by a combination of non-covalent interactions. beilstein-journals.orgresearchgate.net

While this compound itself is not a macrocyclic host, its biphenyl unit can participate in the formation of inclusion complexes or interact with larger host molecules like cyclodextrins or calixarenes. In such complexes, the biphenyl group would likely be encapsulated within the hydrophobic cavity of the host molecule, driven by hydrophobic interactions and van der Waals forces. nih.gov The carboxylic acid group could then be positioned to interact with the rim of the host or with other guest molecules. The ability of the biphenyl unit to engage in molecular recognition is a key feature of larger, more complex systems incorporating this structural motif. nih.gov

Surface Chemistry and Adsorption Phenomena (e.g., on metallic surfaces)

The carboxylic acid group of this compound is expected to facilitate its adsorption onto various surfaces, particularly metallic surfaces. The interaction with the surface can occur through the formation of coordinate bonds between the carboxylate oxygen atoms and the metal atoms of the substrate. researchgate.net This can lead to the formation of self-assembled monolayers (SAMs) where the molecules are oriented in a specific manner relative to the surface.

The orientation of the adsorbed molecules will be influenced by the interplay between the head group-surface interaction and the intermolecular interactions between the biphenyl and cyclohexyl tails. researchgate.net For instance, on a silver surface, it is plausible that the carboxylate group would bind to the silver atoms, while the biphenyl and cyclohexyl groups would extend away from the surface. The π-π interactions between the biphenyl units of adjacent molecules could lead to a well-ordered monolayer. The study of such adsorption phenomena is relevant for applications in areas like corrosion inhibition, surface modification, and the development of molecular electronic devices.

Structure Reactivity Relationship Srr Studies of Biphenyl 4 Yl Cyclohexyl Acetic Acid and Its Analogs

Systematic Structural Modification of the Biphenyl (B1667301) and Cyclohexyl Moieties and their Impact on Chemical Reactivity and Selectivity

The reactivity of Biphenyl-4-yl(cyclohexyl)acetic acid is primarily centered around the carboxylic acid group, which can undergo reactions such as deprotonation, esterification, and conversion to other functional groups like amides or acid chlorides. The biphenyl and cyclohexyl moieties, while seemingly distant, can exert significant electronic and steric effects on the reactivity of the carboxyl group.

Biphenyl Moiety Modifications:

The biphenyl group can influence the acidity of the carboxylic acid through inductive and resonance effects. Substituents on the biphenyl rings can either donate or withdraw electron density, thereby altering the stability of the carboxylate conjugate base.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halo groups (-F, -Cl) on the biphenyl rings would increase the acidity of the carboxylic acid. By withdrawing electron density, they stabilize the negative charge of the carboxylate anion, making the corresponding acid a stronger proton donor.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl (-R) or alkoxy (-OR) groups would decrease the acidity. These groups donate electron density, destabilizing the carboxylate anion and making the acid weaker.

The position of the substituent on the biphenyl rings is also crucial. A substituent at the para position of the phenyl ring directly attached to the acetic acid moiety would have the most pronounced electronic effect due to direct resonance conjugation.

Cyclohexyl Moiety Modifications:

The bulky cyclohexyl group primarily exerts steric hindrance around the carboxylic acid. This steric bulk can impede the approach of reagents, thereby slowing down reaction rates.

Substitution on the Cyclohexyl Ring: The introduction of substituents on the cyclohexyl ring would further increase steric congestion. The size and position of these substituents would modulate the degree of steric hindrance. For instance, a methyl group at the C2 position of the cyclohexyl ring would create more steric hindrance than a methyl group at the C4 position.

Conformational Effects: The cyclohexyl ring exists predominantly in a chair conformation. The orientation of the acetic acid group (axial vs. equatorial) could influence its reactivity. An equatorial orientation is generally more stable and less sterically hindered, potentially leading to faster reaction rates compared to an axial orientation.

A hypothetical data table illustrating the potential impact of substituents on the pKa of this compound is presented below. Note that these are predicted trends based on chemical principles, not experimental data.

Substituent on Biphenyl Ring (para-position)Predicted pKa ChangeEffect on Acidity
-NO2DecreaseIncrease
-ClDecreaseIncrease
-H (unsubstituted)BaselineBaseline
-CH3IncreaseDecrease
-OCH3IncreaseDecrease
Substituent on Cyclohexyl RingPredicted Effect on Esterification RatePrimary Influencing Factor
-H (unsubstituted)BaselineBaseline
2-methylDecreaseSteric Hindrance
4-tert-butylMinor DecreaseMinimal direct steric hindrance

Stereochemical Influences on Reaction Rates and Stereoselectivity

The chiral center at the alpha-carbon (the carbon bearing the carboxyl, biphenyl, and cyclohexyl groups) introduces the element of stereochemistry. The (R) and (S) enantiomers of this compound would have identical reaction rates with achiral reagents. However, in reactions involving chiral reagents or catalysts, the two enantiomers can exhibit different reaction rates, a phenomenon known as kinetic resolution.

Furthermore, if a reaction creates a new stereocenter, the existing stereocenter in this compound can influence the stereochemical outcome of the reaction, leading to diastereoselectivity. For example, in an addition reaction to a prochiral ketone using the enolate of a this compound derivative, the bulky cyclohexyl and biphenyl groups would direct the incoming electrophile to the less hindered face of the enolate, resulting in the preferential formation of one diastereomer over the other.

Exploration of Chemical Space: Analog Design and Synthesis for Mechanistic Probes

To probe the reaction mechanisms involving this compound, a series of analogs could be strategically designed and synthesized.

Analogs with Modified Biphenyl Groups: Synthesizing analogs with a range of electron-donating and electron-withdrawing substituents on the biphenyl moiety would allow for a Hammett analysis. This would quantify the electronic effects of the substituents on the reaction rate and provide insights into the charge distribution in the transition state.

Analogs with Modified Cyclohexyl Groups: Replacing the cyclohexyl group with other cyclic or acyclic alkyl groups of varying sizes (e.g., cyclopentyl, cycloheptyl, isopropyl, tert-butyl) would help to systematically probe the steric requirements of the reaction.

Isotopically Labeled Analogs: The use of deuterium (B1214612) labeling at specific positions, such as the alpha-carbon, can help elucidate reaction mechanisms by measuring kinetic isotope effects.

The synthesis of such analogs would likely involve standard organic chemistry transformations. For example, substituted biphenyl analogs could be prepared via Suzuki coupling reactions to introduce the desired biphenyl scaffold prior to the elaboration of the acetic acid side chain.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) modeling is a computational approach that aims to correlate the structural features of molecules with their chemical reactivity. For this compound and its analogs, a QSRR model could be developed to predict their reactivity in a specific reaction, such as esterification.

The development of a QSRR model would involve the following steps:

Data Set Generation: A diverse set of this compound analogs with known experimental reaction rates (the dependent variable) would be required.

Descriptor Calculation: For each analog, a variety of molecular descriptors (the independent variables) would be calculated. These can include:

Electronic descriptors: Hammett constants (σ), calculated dipole moments, atomic charges.

Steric descriptors: Taft steric parameters (Es), molecular volume, surface area.

Topological and quantum chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSRR equation for the esterification rate constant (log k) might look like:

log k = c₀ + c₁σ + c₂Es + c₃(Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical properties.

Future Directions and Emerging Research Avenues for Biphenyl 4 Yl Cyclohexyl Acetic Acid

Development of Novel and Efficient Synthetic Methodologies and Process Intensification

The traditional synthesis of Biphenyl-4-yl(cyclohexyl)acetic acid, while effective, presents opportunities for significant improvement through modern synthetic strategies and process intensification. Future research will likely focus on developing greener, more efficient, and cost-effective manufacturing processes.

One promising avenue is the adoption of continuous flow chemistry . Unlike traditional batch processing, continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields and purity. pharmafeatures.com This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. pharmasalmanac.com For the synthesis of this compound, a multi-step process could be redesigned into a continuous flow system, potentially reducing reaction times and minimizing waste. pharmafeatures.compharmasalmanac.com

Process intensification (PI) is another key area of future research. sphinxsai.com PI aims to develop smaller, cleaner, and more energy-efficient technologies. sphinxsai.com For the production of this compound, this could involve the use of microreactors, which offer rapid reaction screening and optimization, or reactive distillation, where reaction and separation occur in a single unit, thereby increasing efficiency. blazingprojects.compharmaceutical-technology.com

Future synthetic methodologies may also explore novel catalytic systems. The development of highly active and selective catalysts could streamline the synthesis, for example, by enabling a more direct coupling of the biphenyl (B1667301) and cyclohexyl moieties. Research into heterogeneous catalysts could also simplify product purification and catalyst recycling, contributing to a more sustainable process. A patent for the preparation of biphenyl-4,4'-dicarboxylic acid highlights the use of cobalt and manganese catalysts in oxidation reactions, which could be an area of exploration for derivatives. google.com

Parameter Traditional Batch Synthesis Potential Continuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Heat & Mass Transfer LimitedExcellent
Safety Potential for runaway reactionsEnhanced safety due to small reaction volumes
Scalability Can be challengingMore straightforward
Waste Generation HigherLower

Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring and Characterization

A deeper understanding and control of the synthesis of this compound can be achieved through the integration of advanced analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) is becoming increasingly important in pharmaceutical and chemical manufacturing for ensuring product quality and process efficiency.

In-situ spectroscopic techniques , such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.netmt.com This allows for precise control over reaction endpoints and can help to identify and mitigate the formation of impurities. For instance, in a Grignard reaction, which could be a potential step in the synthesis, in-situ FTIR can monitor the formation of the Grignard reagent and the consumption of the organic halide. mt.comhzdr.de

Online Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that could be integrated into a synthesis workflow. nih.gov It can provide detailed structural information in real-time, which is invaluable for understanding reaction mechanisms and kinetics. nih.gov The use of online NMR has been demonstrated for the monitoring of Grignard reactions in an automated chemical synthesis machine, showcasing its potential for dynamic control of reaction conditions. nih.gov

The data generated from these real-time monitoring techniques can be used to build kinetic models of the reaction, which can then be used for process optimization and control. This data-rich approach to chemical synthesis is a significant step towards more robust and reproducible manufacturing processes.

Analytical Technique Information Provided Potential Application in Synthesis
In-situ FTIR/NIR Functional group concentrationsReal-time monitoring of reactant consumption and product formation
Online NMR Detailed molecular structureMechanistic studies and kinetic profiling
Raman Spectroscopy Molecular vibrations, crystal formsMonitoring of crystallization processes
Mass Spectrometry Molecular weight and fragmentationByproduct identification and reaction pathway analysis

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

AI/ML Application Description Potential Impact on this compound
Reaction Outcome Prediction Algorithms predict the products and yields of a chemical reaction.Faster optimization of synthetic steps.
Retrosynthesis Planning AI suggests synthetic routes to a target molecule.Discovery of novel and more efficient synthetic pathways.
Property Prediction Models predict physicochemical and other properties of molecules.In silico screening of potential new derivatives.
Automated Synthesis AI-controlled robotic platforms perform experiments.High-throughput screening of reaction conditions.

Role as a Privileged Scaffold in New Chemical Reactions, Catalysis, or Smart Materials Design (Non-Biological Context)

Beyond its current applications, the this compound scaffold holds potential as a building block in the development of new catalysts and smart materials. The rigid biphenyl unit combined with the flexible cyclohexyl group provides a unique structural motif that could be exploited in a non-biological context.

In the field of catalysis , the biphenyl scaffold is a component of many successful ligands for transition metal-catalyzed reactions. The specific structure of this compound could be modified to create novel chiral ligands for asymmetric catalysis. The carboxylic acid group provides a convenient handle for further functionalization, allowing for the attachment of coordinating groups that can bind to a metal center.

In materials science , the biphenyl moiety is known to impart desirable properties such as thermal stability and liquid crystallinity. arabjchem.org Derivatives of this compound could be explored as components of liquid crystals , with potential applications in display technologies. The self-assembly properties of the molecule, driven by hydrogen bonding of the carboxylic acid groups, could also be utilized to create supramolecular structures with interesting optical or electronic properties.

Furthermore, the scaffold could be incorporated into polymers to create smart materials that respond to external stimuli such as light, heat, or pH. The photoresponsive or thermal properties of the biphenyl group could be harnessed to create materials that change their shape or color in response to a specific trigger. These materials could find applications in areas such as sensors, actuators, and drug delivery systems. Research on biphenyl carboxylic acid derivatives has shown their potential as antiresorptive agents, indicating the versatility of this class of compounds. nih.gov

Potential Application Area Role of this compound Scaffold Example of Potential Use
Asymmetric Catalysis As a backbone for chiral ligands.Development of new catalysts for enantioselective synthesis.
Liquid Crystals As a mesogenic core.Creation of new materials for advanced display technologies.
Supramolecular Chemistry As a building block for self-assembly.Formation of functional gels or films.
Smart Polymers As a responsive monomer unit.Development of sensors or actuators.

Q & A

How is the crystal structure of biphenyl-4-ylacetic acid determined, and what key structural features influence its pharmacological activity?

Level: Basic
Answer: The crystal structure of biphenyl-4-ylacetic acid (Felbinac) is resolved using single-crystal X-ray diffraction. Key parameters include:

  • Orthorhombic crystal system (space group Pbcn) with unit cell dimensions a = 13.779 Å, b = 5.748 Å, c = 21.351 Å .
  • Hydrogen bonding : Carboxylic acid groups form dimeric structures via O–H···O interactions (bond length ~1.82 Å), critical for molecular packing and stability .
  • Dihedral angle : The biphenyl rings exhibit a dihedral angle of 27.01°, influencing steric interactions and binding to biological targets like cyclooxygenase (COX) enzymes .
    Methodological Insight : Use Rigaku RAPID II diffractometers with CuKα radiation (λ = 1.54178 Å) at 150 K for high-resolution data. Refinement via SHELXL97 ensures R-factor convergence below 0.04 .

What synthetic strategies are effective for introducing cyclohexyl modifications to biphenyl-4-ylacetic acid, and how do steric effects impact reaction yields?

Level: Advanced
Answer: Cyclohexyl derivatives are synthesized via:

  • Hydrolysis of ethyl esters : Trans-4-aminocyclohexyl acetic acid is prepared by hydrolyzing ethyl ester precursors under acidic conditions, achieving >90% purity .
  • Coordination chemistry : Ligands like 2-(1-aminocyclohexyl)acetic acid form square-planar Cu(II) complexes, confirmed by EPR and single-crystal X-ray analysis. Steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces yields by ~15% due to slower reaction kinetics .
    Optimization : Use coupling reagents (e.g., DCC) to minimize steric interference during amide bond formation .

How can researchers resolve contradictions in crystallographic data for biphenyl-4-ylacetic acid derivatives?

Level: Advanced
Answer: Discrepancies in reported bond lengths or angles arise from:

  • Solvent effects : Polymorphs formed with β-cyclodextrin inclusion complexes exhibit altered hydrogen-bonding networks compared to pure crystals .
  • Refinement protocols : Disordered atoms (e.g., hydroxyl H) require constraints (O–H = 0.82 Å, Uiso(H) = 1.2Ueq(O)) during refinement to avoid overfitting .
    Validation : Cross-reference data with the Cambridge Structural Database (CSD) and validate against multiple diffraction datasets .

What experimental precautions are critical for handling biphenyl-4-ylacetic acid derivatives due to their toxicity profile?

Level: Basic
Answer: Key safety measures include:

  • PPE : Wear nitrile gloves (tested to EN 374 standards) and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetic anhydride) to avoid respiratory irritation (H335) .
  • Waste disposal : Deactivate acidic residues with sodium bicarbonate before disposal .

How do researchers design prodrugs of biphenyl-4-ylacetic acid to mitigate gastrointestinal toxicity while retaining anti-inflammatory activity?

Level: Advanced
Answer: Prodrug strategies include:

  • Amino-alcohol esters : Esterification of the carboxylic acid group with ethanolamine derivatives reduces direct mucosal irritation. In vivo models show 40% lower ulcerogenicity while maintaining COX-2 inhibition (IC50 = 0.8 µM) .
  • Metabolic activation : Hydrolysis by esterases in systemic circulation regenerates the active form, confirmed via LC-MS plasma analysis .
    Evaluation : Use rat acute inflammation models (e.g., carrageenan-induced edema) to assess efficacy and histopathology for toxicity .

What challenges arise in crystallizing biphenyl-4-ylacetic acid derivatives, and how are they addressed?

Level: Advanced
Answer: Common issues include:

  • Solvate formation : Ethanol/water mixtures often yield solvated crystals. For phase-pure samples, use slow evaporation at 40°C over 7 days .
  • Polymorphism : Screen solvents (e.g., DMSO vs. acetonitrile) to isolate thermodynamically stable forms. Differential scanning calorimetry (DSC) identifies melting point variations (>5°C between polymorphs) .

How does biphenyl-4-ylacetic acid interact with metal ions in coordination complexes, and what spectroscopic techniques validate these interactions?

Level: Advanced
Answer: The carboxylic acid group chelates metal ions (e.g., Cu²⁺), forming complexes characterized by:

  • EPR spectroscopy : Axial symmetry parameters (g = 2.25, g = 2.06) confirm square-planar geometry .
  • UV-Vis : d-d transitions at λ = 600–700 nm (ε ≈ 100 M⁻¹cm⁻¹) indicate ligand-to-metal charge transfer .
    Applications : These complexes exhibit antioxidant activity (IC50 = 12 µM in DPPH assays), relevant for studying oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.